molecular formula C16H13N3 B14221122 1-{4-[(E)-Phenyldiazenyl]phenyl}-1H-pyrrole CAS No. 570400-31-6

1-{4-[(E)-Phenyldiazenyl]phenyl}-1H-pyrrole

Cat. No.: B14221122
CAS No.: 570400-31-6
M. Wt: 247.29 g/mol
InChI Key: KWESMXGSYJUZOB-UHFFFAOYSA-N
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Description

1-{4-[(E)-Phenyldiazenyl]phenyl}-1H-pyrrole is a compound that features a pyrrole ring substituted with a phenyldiazenyl group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(E)-Phenyldiazenyl]phenyl}-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in carbon tetrachloride.

Major Products:

Mechanism of Action

The mechanism of action of 1-{4-[(E)-Phenyldiazenyl]phenyl}-1H-pyrrole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Properties

CAS No.

570400-31-6

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

phenyl-(4-pyrrol-1-ylphenyl)diazene

InChI

InChI=1S/C16H13N3/c1-2-6-14(7-3-1)17-18-15-8-10-16(11-9-15)19-12-4-5-13-19/h1-13H

InChI Key

KWESMXGSYJUZOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C=CC=C3

Origin of Product

United States

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